4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one
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Overview
Description
4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains a pyridazinone core. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions, and a 4-methylbenzyl group attached to the 2nd position of the dihydropyridazinone ring. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4,5-dichloropyridazine and 4-methylbenzyl chloride.
Nucleophilic Substitution: The 4,5-dichloropyridazine undergoes nucleophilic substitution with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and cyclization reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The chlorine atoms at the 4th and 5th positions can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Biological Effects: The compound’s effects are mediated through its interaction with molecular targets, leading to changes in cellular functions and biological responses.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide: Shares structural similarities but differs in the presence of a sulfonamide group.
4,5-Dichloro-2-(4-methylphenyl)pyridazin-3-one: Similar core structure but lacks the benzyl group.
Uniqueness
4,5-Dichloro-2-(4-methylbenzyl)-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern and the presence of both chlorine atoms and a 4-methylbenzyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-dichloro-2-[(4-methylphenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-8-2-4-9(5-3-8)7-16-12(17)11(14)10(13)6-15-16/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIPMJIUOGUPRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352501 |
Source
|
Record name | 4,5-Dichloro-2-[(4-methylphenyl)methyl]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173843-86-2 |
Source
|
Record name | 4,5-Dichloro-2-[(4-methylphenyl)methyl]-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173843-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dichloro-2-[(4-methylphenyl)methyl]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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